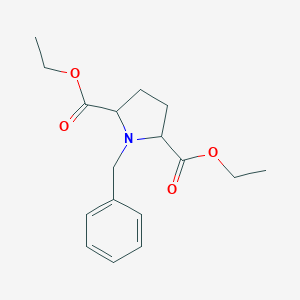

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

説明

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a compound that is structurally related to various pyrrolidine derivatives synthesized for different applications in chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar pyrrolidine derivatives can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of diethyl 5-arylpyrrolidine-3,3-dicarboxylates is achieved through a one-pot domino reaction involving spiroanthraceneoxazolidine and diethyl 2-arylcyclopropane-1,1-dicarboxylates at elevated temperatures in the presence of magnesium bromide diethyl etherate . Similarly, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate is synthesized from diethyl benzylidenemalonate and ethyl sarcosinate, followed by oxidation in aqueous base . These methods suggest that the synthesis of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate could also involve multi-step reactions and specific conditions to achieve the desired product.

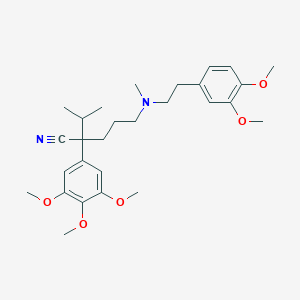

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring and various substituents that can influence the compound's properties. For example, the crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate with (+)-amphetamine reveals a double helical supramolecular structure . The presence of bulky substituents, such as tert-butyl groups, can induce axial chirality and restricted rotation, as seen in diethyl 3,3'-di-tert-butyl-4,4'-dimethyl-2,2'-bipyrrole-5,5'-dicarboxylate . These structural features are crucial for understanding the behavior of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate in various environments.

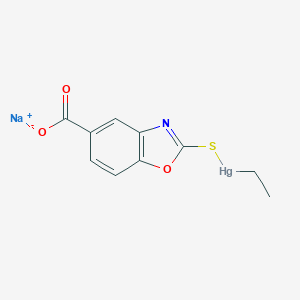

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including complexation with other molecules, oxidation, and self-assembly. The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate forms stable complexes with dopamine and amphetamines . Oxidation reactions can lead to multiple products, as seen with diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, which yields two oxidation products under different conditions . Self-assembly dynamics are observed in compounds like 5-diethylboryl-2,3'-bipyridine, which forms cyclic trimers and tetramers in solution . These reactions are indicative of the potential reactivity of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

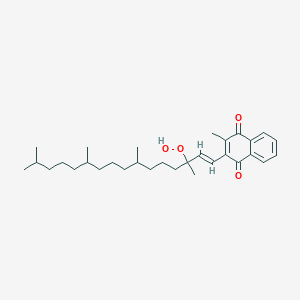

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the yield and ease of reactions . Chirality plays a significant role in the synthesis of optically active compounds, as demonstrated by the enantioselective alkylation of benzaldehyde with diethylzinc catalyzed by ferrocenyl amino alcohols . The melting reaction used to synthesize 1-benzyl-3-hydroxypyrrolidine-2,5-dione indicates that temperature and time are critical factors for optimizing yield . These properties would be relevant to the analysis of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, suggesting that its behavior in synthesis and reactions would be similarly affected by structural factors and reaction conditions.

作用機序

The mechanism of action for Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is not specified in the search results. This could be due to the compound’s use in various applications, including drug synthesis, catalysis, and molecular modeling.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound’s hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

特性

IUPAC Name |

diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUSEIANLSWKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966704 | |

| Record name | Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |

CAS RN |

52321-06-9, 17740-40-8 | |

| Record name | NSC143948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)